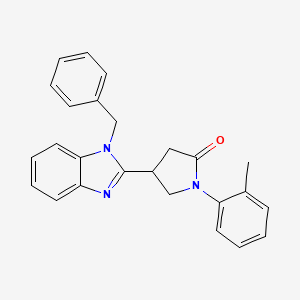![molecular formula C21H18Cl3N3S2 B2802016 N-allyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinamine CAS No. 478261-64-2](/img/structure/B2802016.png)
N-allyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure of “N-allyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinamine” is not provided in the available sources .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which it is reacted. Unfortunately, specific chemical reactions involving this compound are not detailed in the available sources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, molecular formula, and molecular weight . Unfortunately, the specific physical and chemical properties of “N-allyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinamine” are not detailed in the available sources .Applications De Recherche Scientifique
Antidepressant Development
Depression is a significant global health concern, affecting millions of people worldwide. The synthesis of antidepressant molecules through metal-catalyzed procedures has been an essential area of research. Various transition metals, including iron, nickel, and ruthenium, serve as catalysts in the synthesis of antidepressants. Key structural motifs found in antidepressant drugs, such as tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs), can be effectively synthesized using metal-catalyzed steps .
Antimicrobial Properties
The compound’s structure suggests potential antimicrobial activity. Researchers have explored similar molecules to understand their effects on microbial growth. Further investigations are needed to determine its specific antimicrobial properties and potential applications in treating infections .
Anti-HIV Activity
Compounds with similar structural features have been screened for anti-HIV activity. The compound’s ability to inhibit HIV replication in acutely infected cells (MT-4) warrants further investigation. Understanding its mechanism of action and optimizing its potency could lead to novel anti-HIV therapies .
Cancer Research
Given the compound’s unique structure, it may have implications in cancer research. Cancer remains a major cause of morbidity and mortality worldwide. Investigating its effects on abnormal cell growth and proliferation could reveal potential therapeutic applications .
Mécanisme D'action
The mechanism of action of a compound describes how it interacts with other molecules at the atomic or molecular level. Unfortunately, the specific mechanism of action of “N-allyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinamine” is not provided in the available sources .
Safety and Hazards
Orientations Futures
The future directions for research and application of this compound would depend on its properties and potential uses. Unfortunately, specific future directions for “N-allyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinamine” are not detailed in the available sources .
Propriétés
IUPAC Name |
6-[(4-chlorophenyl)sulfanylmethyl]-2-[(3,4-dichlorophenyl)methylsulfanyl]-N-prop-2-enylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl3N3S2/c1-2-9-25-20-11-16(13-28-17-6-4-15(22)5-7-17)26-21(27-20)29-12-14-3-8-18(23)19(24)10-14/h2-8,10-11H,1,9,12-13H2,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWLAQRNCVSIJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=NC(=C1)CSC2=CC=C(C=C2)Cl)SCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl3N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

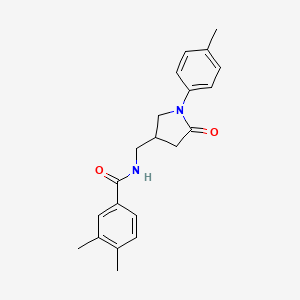
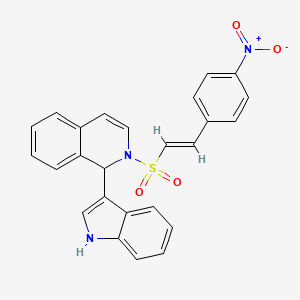
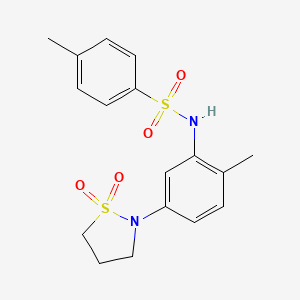
![N-(2-furylmethyl)-3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2801941.png)
![N-([2,2'-bifuran]-5-ylmethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide](/img/structure/B2801942.png)
![5,7-dimethyl-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2801943.png)
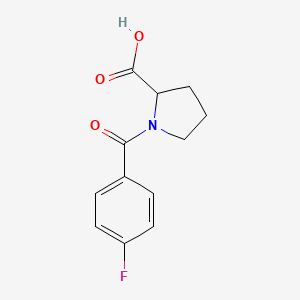
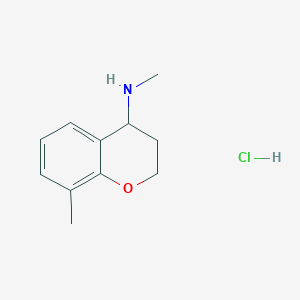
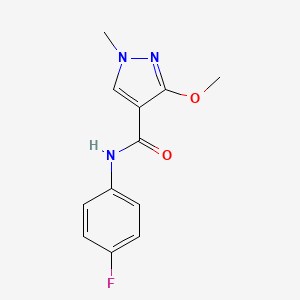

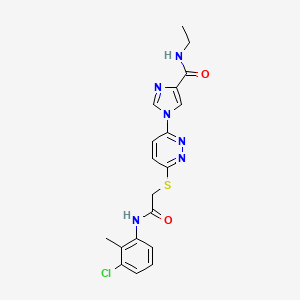
![(Z)-2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-phenylethanone](/img/structure/B2801952.png)
![N-(2-methoxyphenyl)-4-{[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]methyl}benzamide](/img/structure/B2801953.png)
